molecular formula C18H36N2O2S2 B12860422 Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide

Cat. No.: B12860422
M. Wt: 376.6 g/mol
InChI Key: CPSYKPDAYFNVNQ-UHFFFAOYSA-N
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Description

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl groups connected by a disulfide bond. This compound is often used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the disulfide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced back to the corresponding thiol compounds.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of esters or ethers depending on the electrophile used.

Scientific Research Applications

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is widely used in scientific research due to its stability and reactivity. Some of its applications include:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Employed in studies related to oxidative stress and antioxidant mechanisms.

    Medicine: Investigated for its potential therapeutic effects in reducing oxidative damage.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide exerts its effects is primarily through its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the disulfide bond, which can undergo redox cycling.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.

    Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide: Another compound with a similar structure but with a trisulfide bond, used in dynamic covalent chemistry.

Uniqueness

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is unique due to its specific disulfide bond, which provides distinct redox properties. This makes it particularly effective in applications requiring robust antioxidant activity and stability under various conditions.

Properties

Molecular Formula

C18H36N2O2S2

Molecular Weight

376.6 g/mol

IUPAC Name

1-[(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfanyl]-2,2,6,6-tetramethylpiperidin-4-ol

InChI

InChI=1S/C18H36N2O2S2/c1-15(2)9-13(21)10-16(3,4)19(15)23-24-20-17(5,6)11-14(22)12-18(20,7)8/h13-14,21-22H,9-12H2,1-8H3

InChI Key

CPSYKPDAYFNVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1SSN2C(CC(CC2(C)C)O)(C)C)(C)C)O)C

Origin of Product

United States

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